

Application Note & Synthesis Protocol: 4-(N-(3-Methylbutanoyl)sulfamoyl)phenylboronic acid

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Compound of Interest

4-(N-(3-

Compound Name: *Methylbutanoyl)sulfamoyl)phenylboronic acid*

Cat. No.: B1386752

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Abstract

This document provides a comprehensive guide for the synthesis of **4-(N-(3-Methylbutanoyl)sulfamoyl)phenylboronic acid** (CAS 957120-81-9)[1][2]. The N-acylsulfonamide moiety is a critical pharmacophore in modern drug discovery, often serving as a bioisostere for carboxylic acids, offering comparable acidity but with enhanced metabolic stability.[3][4] Boronic acids are versatile building blocks in organic synthesis, renowned for their utility in Suzuki-Miyaura cross-coupling reactions and as enzyme inhibitors.[5][6] This protocol details a robust two-step synthetic strategy commencing with the N-acylation of a protected boronic acid precursor followed by a mild deprotection to yield the target compound. The rationale behind key experimental choices, detailed step-by-step procedures, and characterization data are presented to ensure reproducible and efficient synthesis for researchers in medicinal chemistry and drug development.

Introduction: The Scientific Rationale

The target molecule, **4-(N-(3-Methylbutanoyl)sulfamoyl)phenylboronic acid**, integrates two functionalities of high interest in medicinal chemistry.

- The N-Acylsulfonamide Group: This functional group is a cornerstone in contemporary drug design. Its pKa is comparable to that of carboxylic acids (typically 3.5-4.5), allowing it to engage in similar hydrogen bonding interactions with biological targets.[3] However, it

exhibits superior hydrolytic and enzymatic stability, making it an attractive substitute to improve the pharmacokinetic profile of a lead compound.[3]

- The Phenylboronic Acid Group: Arylboronic acids are indispensable tools in synthetic chemistry, most notably for the formation of carbon-carbon bonds via palladium-catalyzed cross-coupling reactions.[6] Furthermore, their ability to form reversible covalent bonds with diols makes them valuable for developing sensors and inhibitors for enzymes like proteases and glycosidases.[5]

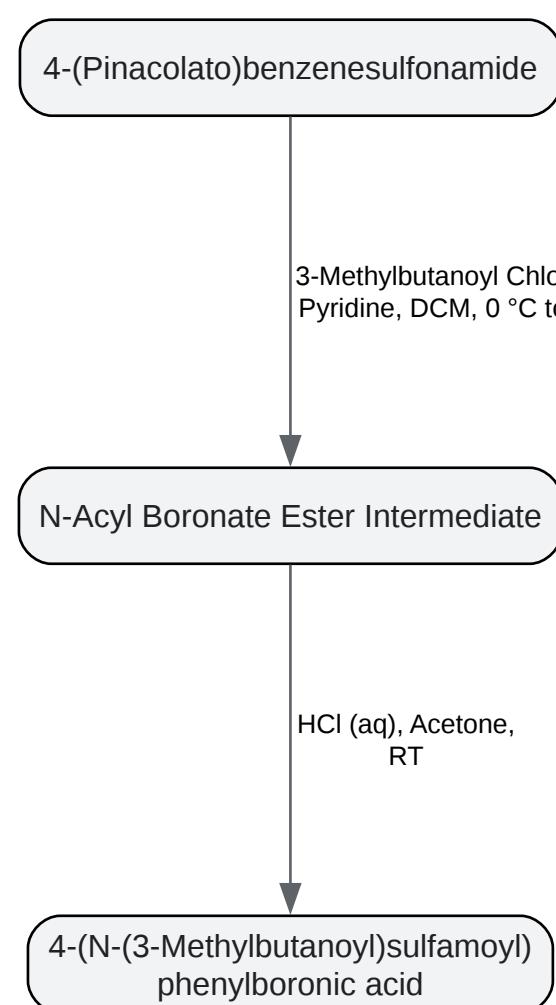
The synthesis of this molecule is therefore a key step for creating novel chemical entities for screening and development.

Synthetic Strategy and Mechanistic Overview

A logical and efficient pathway to the target compound involves a two-step sequence. This strategy is designed to maximize yield and purity by preventing undesirable side reactions.

- Step 1: N-Acylation: The synthesis begins with the acylation of the sulfonamide nitrogen of a commercially available, stable precursor: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide. The use of the pinacol boronate ester is a deliberate choice to protect the boronic acid moiety. Free boronic acids can form anhydride trimers known as boroxines, which can complicate reactions and purification.[7] The acylation is achieved using 3-methylbutanoyl chloride (isovaleryl chloride) in the presence of a base.
- Step 2: Boronic Ester Deprotection: The resulting N-acylated boronate ester intermediate is then hydrolyzed under mild acidic conditions to cleave the pinacol protecting group, yielding the final **4-(N-(3-Methylbutanoyl)sulfamoyl)phenylboronic acid**.[8][9]

The overall synthetic pathway is illustrated below.



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Sources

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